

Ethyl 2-Phenylbutyrate: A Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: Ethyl 2-phenylbutyrate

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Abstract

This technical guide provides a comprehensive overview of **ethyl 2-phenylbutyrate** and its closely related derivatives, which serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs). While direct pharmaceutical applications of **ethyl 2-phenylbutyrate** are not extensively documented, its oxidized and hydroxylated forms, namely ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, are pivotal precursors in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. Furthermore, the structurally related diethyl ethylphenylmalonate is a key building block for the synthesis of the anticonvulsant drug phenobarbital. This guide details the physicochemical properties, synthesis methodologies, and applications of these important intermediates, providing researchers and drug development professionals with essential information for their work.

Introduction

Ethyl 2-phenylbutyrate and its derivatives are valuable chemical entities in the landscape of pharmaceutical synthesis. Their structural motifs are incorporated into a range of therapeutics, most notably cardiovascular and central nervous system drugs. This document elucidates the role of these compounds as pharmaceutical intermediates, with a focus on their synthesis and conversion to high-value APIs.

Physicochemical Properties

A clear understanding of the physicochemical properties of these intermediates is crucial for their handling, reaction optimization, and process scale-up.

Property	Ethyl 2-Phenylbutyrate	Ethyl 2-oxo-4-phenylbutyrate	(R)-Ethyl 2-hydroxy-4-phenylbutyrate	Diethyl ethylphenylmalonate
CAS Number	119-43-7	64920-29-2	90315-82-5	76-67-5
Molecular Formula	C ₁₂ H ₁₆ O ₂	C ₁₂ H ₁₄ O ₃	C ₁₂ H ₁₆ O ₃	C ₁₅ H ₂₀ O ₄
Molecular Weight	192.25 g/mol	206.24 g/mol	208.25 g/mol	264.32 g/mol
Appearance	-	Pale yellow or yellow liquid[1]	-	Colorless or yellowish transparent oily liquid
Boiling Point	251.4 °C @ 760 mmHg	131-133 °C @ 2 mmHg[2]	-	185 °C @ 15 mmHg
Density	1.0 g/cm ³	1.091 g/mL @ 25 °C[2]	-	1.07 g/mL @ 25 °C
Refractive Index	1.495	1.504 (n ₂₀ /D)[1]	-	1.491 (n ₂₀ /D)
Solubility	-	Slightly soluble in Chloroform and Ethyl Acetate[1]	-	Insoluble in water, soluble in ethanol and ether

Synthesis of Key Intermediates

Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Ethyl 2-oxo-4-phenylbutyrate is a key precursor for ACE inhibitors. One common synthesis route involves the esterification of 2-oxo-4-phenylbutyric acid.

Experimental Protocol:

- To a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, add 130 g of 2-oxo-4-phenylbutyric acid.
- Reflux the mixture for 5 hours.
- Concentrate the reaction mixture to approximately half its original volume.
- Dilute the concentrated mixture with 500 ml of water.
- Collect the resulting oil, and extract the aqueous layer with ethyl acetate.
- Combine the oil and the ethyl acetate extract, dry the solution, and distill off the solvent under reduced pressure.
- The residue is then distilled under reduced pressure to yield ethyl 2-oxo-4-phenylbutyrate.

Synthesis of Diethyl ethylphenylmalonate

Diethyl ethylphenylmalonate is the direct precursor to phenobarbital. A common laboratory-scale synthesis starts from benzyl cyanide.

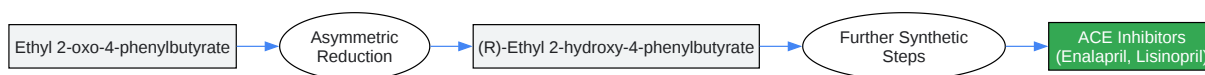
Experimental Protocol:

- Preparation of Ethyl Phenylacetate: Benzyl cyanide is reacted with ethanol in the presence of a strong acid (e.g., sulfuric acid) to yield ethyl phenylacetate.^[3]
- Formation of Diethyl Phenylmalonate: Ethyl phenylacetate undergoes a Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting product is then heated to lose carbon monoxide, yielding diethyl phenylmalonate.^[2]
- Alkylation to Diethyl ethylphenylmalonate: Diethyl phenylmalonate is then alkylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group at the alpha-position, yielding diethyl ethylphenylmalonate.^[4]

Applications in Pharmaceutical Synthesis

Synthesis of ACE Inhibitors (Enalapril, Lisinopril)

Ethyl 2-oxo-4-phenylbutyrate is a critical starting material for the synthesis of several ACE inhibitors.[1][5] The key transformation is the stereoselective reduction of the ketone to a hydroxyl group, forming (R)-ethyl 2-hydroxy-4-phenylbutyrate. This chiral intermediate is then further elaborated to produce APIs like Enalapril and Lisinopril.



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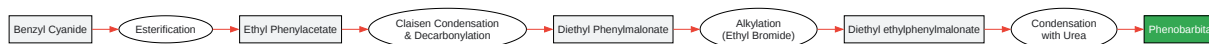
Caption: Synthesis pathway of ACE inhibitors from ethyl 2-oxo-4-phenylbutyrate.

Synthesis of Phenobarbital

Diethyl ethylphenylmalonate is the immediate precursor to the barbiturate anticonvulsant, phenobarbital.[2] The synthesis involves a condensation reaction with urea.

Experimental Protocol (Condensation Step):

- A solution of a strong base, such as sodium ethoxide or sodium methoxide, is prepared in an appropriate alcohol solvent.
- Urea is added to the basic solution.
- Diethyl ethylphenylmalonate is then slowly added to the mixture.
- The reaction mixture is heated to drive the condensation and cyclization to form the barbiturate ring.
- After the reaction is complete, the mixture is acidified to precipitate the crude phenobarbital.
- The crude product is then purified by recrystallization.



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